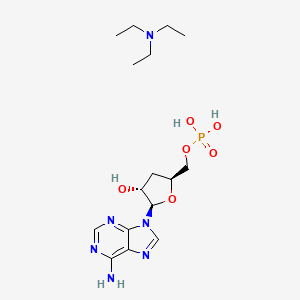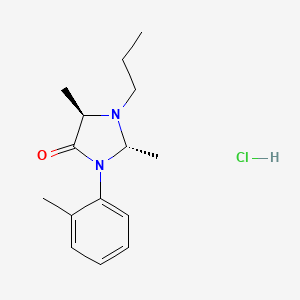
Ethyl 4-(4h-1,2,4-triazol-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl piperidine-1-carboxylate with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 4-(4H-1,2,4-triazol-4-yl)methane
Comparison: Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is unique due to its piperidine ring, which imparts different chemical and biological properties compared to other triazole derivatives. The presence of the piperidine ring can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
ethyl 4-(1,2,4-triazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)13-5-3-9(4-6-13)14-7-11-12-8-14/h7-9H,2-6H2,1H3 |
Clave InChI |
HDSKELJXNYHANS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)








